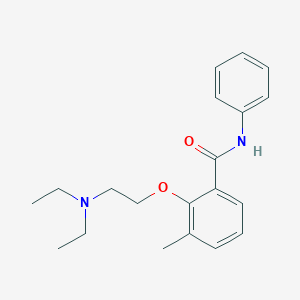

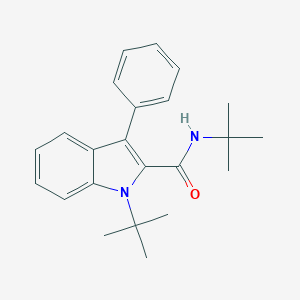

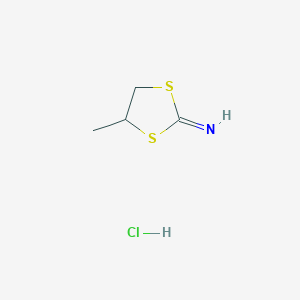

![molecular formula C20H20N2O4 B092974 螺[2H-1-苯并吡喃-2,2'-[2H]吲哚], 1',3'-二氢-5'-甲氧基-1',3',3'-三甲基-6-硝基- CAS No. 16331-96-7](/img/structure/B92974.png)

螺[2H-1-苯并吡喃-2,2'-[2H]吲哚], 1',3'-二氢-5'-甲氧基-1',3',3'-三甲基-6-硝基-

描述

The compound of interest, 1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole], is a derivative of the spiropyran family, which is known for its photochromic properties. These compounds can undergo reversible transformations between two forms with distinct optical properties when exposed to light or heat. The spiropyran derivatives are of significant interest due to their potential applications in various fields such as photo-responsive materials and molecular switches.

Synthesis Analysis

The synthesis of spiropyran derivatives typically involves conventional synthetic routes. For instance, the synthesis of related compounds such as 1',3',3'-trimethyl-6-hydroxy-spiro(2H-1-benzopyran-2,2'-indoline) and its monomer variant with methacryloyloxy groups has been reported . These compounds are synthesized using standard organic chemistry techniques and can be further copolymerized with methyl methacrylate to create photo-responsive materials. The synthesis process is often followed by structural investigation using spectroscopic methods such as NMR spectroscopy to confirm the chemical structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of spiropyran derivatives is complex and can be elucidated using various spectroscopic techniques. For example, 1D and 2D NMR spectroscopy, including DEPT-135, HCCOSW, and COSY45 experiments, have been employed to assign and interpret the complex structure of spiropyran-based materials . The conformation of the dihydropyran ring and the chemical shift differences in isomeric adducts are critical aspects of the structure analysis .

Chemical Reactions Analysis

Spiropyran derivatives can participate in a range of chemical reactions, leading to various isomeric products. For example, the reaction of 1',3',3'-trimethylspiro[2H-1-benzopyran-2,2'-indolines] with 1,1-bis[4-(dimethylamino)phenyl]ethylene results in two types of isomeric products, which have been analyzed by spectroscopic methods . These reactions are significant as they can alter the photochromic properties of the compounds and are essential for the design of photo-responsive systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of spiropyran derivatives are influenced by their molecular structure and the environment. The thermal isomerization of spiropyran derivatives from the spiro form to the merocyanine form has been studied, with rates measured in various solvents and under high pressures . The equilibrium constants between these isomers and the activation volumes are determined to understand the thermodynamics of the isomerization process. Additionally, the thermodynamic properties, such as heat capacity, enthalpy of fusion, and energy of combustion, have been investigated to provide insights into the stability and reactivity of these compounds . The reverse photochromism exhibited by certain derivatives in polar solvents, where the color is bleached by irradiation and reappears thermally, is another critical property that has been studied .

科学研究应用

光异构化和热重置应用

该化合物因其光异构化和热反应特性而被研究。当沉积在MoS2场效应晶体管(FET)的原子薄通道上时,它表现出明显的阈值电压偏移,这是由于分子转变为花青素(MC)造成的。 通过热退火可以将MC完全重置回原始分子 .

光学传感器和信息处理

该化合物的光致变色特性使其成为光学传感器和信息处理等应用的良好候选材料。 分子从环状形式转变为打开的花青素形式可以通过电磁辐射以及温度、pH、氧化还原电位和介质极性的变化来引发 .

智能材料生产

螺吡喃,包括该化合物,是创建各种动态材料的有希望的构建块。 它们满足多功能性和敏感性的基本要求 .

分子电子学和纳米机械

该化合物即使在分子结构发生微不足道的变化时也能调整其特性的能力,使其成为分子电子学和纳米机械应用的有希望的候选材料 .

5. 环境和生物分子的传感 许多金属阳离子、几种亲核阴离子和一些有机物质的存在会诱导该化合物的异构化,使其可用于传感环境和生物分子

作用机制

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indole derivatives have been found to inhibit the enzymatic activity of certain proteins , while others may act as agonists or antagonists at specific receptors .

Biochemical Pathways

For instance, some indole derivatives have been found to inhibit the enzymatic activity of certain proteins, affecting the associated biochemical pathways . Additionally, indole derivatives are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms, affecting various biochemical pathways .

Pharmacokinetics

The study of similar indole derivatives could provide some insights into the potential pharmacokinetic properties of this compound .

Result of Action

Indole derivatives are known to have a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular function.

Action Environment

It’s known that the photoisomerization and thermal reaction of similar spiropyran molecules can be influenced by a variety of stimuli, such as light, solvent nature, lanthanide ions, and macromolecular support .

安全和危害

属性

IUPAC Name |

5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indole] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-19(2)16-12-15(25-4)6-7-17(16)21(3)20(19)10-9-13-11-14(22(23)24)5-8-18(13)26-20/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVXHRMUYMHMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)OC)N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936815 | |

| Record name | 5'-Methoxy-1',3',3'-trimethyl-6-nitro-1',3'-dihydrospiro[1-benzopyran-2,2'-indole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16331-96-7 | |

| Record name | 1′,3′-Dihydro-5′-methoxy-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-[2H]indole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16331-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1',3'-Dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2'-(2H)indole) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Methoxy-1',3',3'-trimethyl-6-nitro-1',3'-dihydrospiro[1-benzopyran-2,2'-indole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

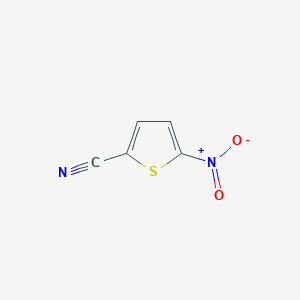

![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)